molecular formula C14H11ClF3N3O B590372 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide CAS No. 1061358-71-1

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide

Cat. No. B590372
CAS RN: 1061358-71-1
M. Wt: 329.707
InChI Key: BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Agrochemicals

The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The trifluoromethyl group contributes to the biological activity of pesticides, making them more effective. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , a derivative of TFMP, is in high demand as a chemical intermediate for synthesizing several crop-protection products .

Pharmaceutical Industry

Several pharmaceutical products contain the TFMP moiety due to its impact on the pharmacokinetic properties of drugs. The presence of the trifluoromethyl group in a compound can significantly affect its biological activity and physical properties, leading to the development of new medications .

Veterinary Medicine

Similar to its use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of veterinary drugs .

Synthesis of FDA-Approved Drugs

The TFMP group is a common structural motif in FDA-approved drugs. Over the past two decades, numerous drugs containing the TFMP group have been approved, showcasing its importance in drug development. These drugs cover a wide range of diseases and disorders, highlighting the versatility of TFMP derivatives in medicinal chemistry .

Chemical Properties and Intermediate Use

TFMP and its derivatives serve as intermediates in the synthesis of various compounds. The unique characteristics of the TFMP group, such as its electronegativity and stability, make it a valuable component in the development of new chemical entities .

Future Applications

The ongoing research into TFMP derivatives suggests that many novel applications will be discovered in the future. The combination of the fluorine atom’s properties with the pyridine ring opens up possibilities for innovative uses in various fields, including functional materials .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide

Synthesis routes and methods I

Procedure details

2-chloro-4-iodo-5-(trifluoromethyl)pyridine (500 mg, 1.63 mmol), 2-amino-N- methylbenzamide (244 mg, 1.63 mmol), diacetoxypalladium (29.2 mg, 0.13 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (151 mg, 0.26 mmol) and cesium carbonate (636 mg, 1.95 mmol) were mixed together in dioxane (10 mL). Reaction was degassed with nitrogen and was stirred at 90 °C overnight under nitrogen. Reaction was filtered, washed with CH2Cl2 and filtrate was concentrated to dryness. The crude product was purified by flash chromatography on silica gel eluting with 10 to 50% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford 2-(2-chloro-5-(trifluoromethyl)pyridin-4-ylamino)-N-methylbenzamide (340 mg, 63.4 %) as a pale yellow solid.
Quantity
0.00195 mol
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0.01 L
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0.00163 mol
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0.00163 mol
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0.00026 mol
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0.00013 mol
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Synthesis routes and methods II

Procedure details

Cesium carbonate (3.40 g, 10.43 mmol) was added to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (1.604 g, 5.22 mmol), palladium(II) acetate (0.094 g, 0.42 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.362 g, 0.63 mmol) and 2-amino-N-methylbenzamide (0.784 g, 5.22 mmol) in dioxane (40 mL). The resulting suspension was heated at 80° C. for 24 hours under an argon atmosphere. The mixture was filtered through Celite and then purified directly by chromatography on silica eluting with a mixture of 50% EtOAc in isohexane. Fractions containing product were combined and evaporated to leave 2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide (1.168 g, 68% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 2.76 (3H, d), 7.24 (2H, dd), 7.57 (2H, ddd), 7.74 (1H, dd), 8.49 (1H, d), 8.71 (1H, d), 10.54 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=329.99 and 331.95.
Quantity
3.4 g
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reactant
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1.604 g
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reactant
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0.362 g
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0.784 g
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reactant
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40 mL
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solvent
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0.094 g
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catalyst
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Synthesis routes and methods III

Procedure details

Method B was applied to a mixture of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (103 mg, 0.34 mmol), 2-amino-N-methylbenzamide (51 mg, 0.34 mmol), Pd2(dba)3 (30 mg, 0.033 mmol), xantphos (28 mg, 0.014 mmol) and cesium carbonate (234 mg, 0.72 mmol) in dioxane (4.5 ml).
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103 mg
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51 mg
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28 mg
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reactant
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234 mg
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reactant
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4.5 mL
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30 mg
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